

# Application Note: Advanced Polymer Networks via Dual-Cure Polymerization of Hexafunctional Thiols

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## Compound of Interest

Compound Name:	<i>Dipentaerythritol hexakis(3-mercaptopropionate)</i>
CAS No.:	25359-71-1
Cat. No.:	B1360200

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## Abstract

Dual-cure polymerization systems offer a unique and powerful method for fabricating highly tailored polymer networks with superior properties and processing flexibility. By combining two distinct and sequential curing mechanisms—typically a rapid photocure followed by a thorough thermal cure—it is possible to overcome the limitations of single-cure systems. This guide details the principles and protocols for a dual-cure system based on the versatile "click" chemistry of multifunctional thiols, with a specific focus on hexafunctional thiols for creating densely crosslinked, high-performance materials. Such materials are of significant interest for advanced applications, including high-resolution 3D printing of microfluidics for bioassays, fabrication of robust medical device components, and the development of next-generation drug delivery vehicles.<sup>[1]</sup>

## Part 1: The Chemistry of Thiol-Based Dual-Cure Systems

Dual-cure systems provide exceptional process control. The first cure, typically initiated by ultraviolet (UV) light, rapidly transforms a liquid resin into a stable, handleable intermediate solid (a "green body").<sup>[1][2]</sup> This allows for precise shaping and patterning. The second, thermally activated cure completes the polymerization, consuming remaining reactive groups to form a densely crosslinked final network with enhanced mechanical and thermal properties.<sup>[2]</sup> <sup>[3]</sup> This sequential approach is ideal for complex geometries and for bonding parts without traditional adhesives.<sup>[1][4]</sup>

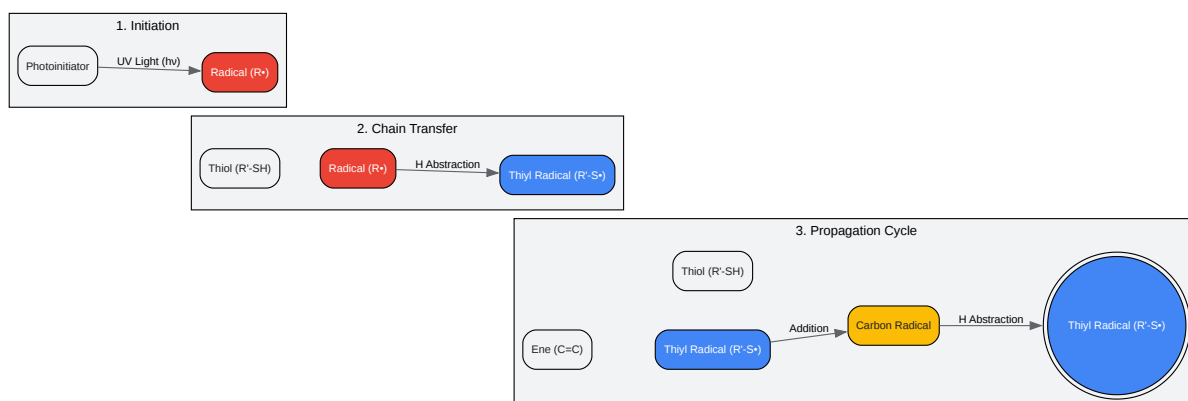
### Stage 1: The "Thiol-Ene" Radical-Mediated Reaction (Photocuring)

The first stage often employs the radical-mediated thiol-ene reaction, a cornerstone of "click chemistry." This reaction proceeds via a step-growth mechanism, which offers advantages like low shrinkage, delayed gelation, and reduced oxygen inhibition compared to traditional chain-growth acrylate polymerizations.<sup>[5][6]</sup>

The mechanism involves three key steps:

- **Initiation:** A photoinitiator absorbs UV light and cleaves to form free radicals.
- **Chain Transfer:** The initiator radical abstracts a hydrogen atom from a thiol group (R-SH), creating a highly reactive thiyl radical (R-S•).
- **Propagation:** The thiyl radical adds across an 'ene' (a carbon-carbon double bond, e.g., in an acrylate or allyl monomer), forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol, regenerating the thiyl radical and continuing the cycle.<sup>[5]</sup>

This process efficiently creates a poly(thio-ether) network that solidifies the material into its intermediate form.



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*Fig. 1: Radical-mediated thiol-ene polymerization mechanism.*

## Stage 2: The Thiol-Epoxy Reaction (Thermal Curing)

After photocuring, a significant number of unreacted thiol groups remain by design (off-stoichiometry). The second stage involves reacting these thiols with epoxy groups in the formulation. This reaction is typically catalyzed by a base (e.g., a tertiary amine) and driven by heat.[3][7]

The mechanism proceeds via a nucleophilic ring-opening of the epoxide:

- **Activation:** A base deprotonates a thiol ( $R-SH$ ) to form a highly nucleophilic thiolate anion ( $R-S^-$ ).

- **Nucleophilic Attack:** The thiolate anion attacks one of the carbon atoms of the epoxy ring, opening it and forming a new thioether bond and an alkoxide anion.
- **Protonation:** The alkoxide anion abstracts a proton from another thiol molecule, regenerating the thiolate catalyst and creating a hydroxyl group.[2]

This base-catalyzed, step-growth reaction consumes the remaining thiol and epoxy groups, creating a second, interpenetrating polymer network that dramatically increases the crosslink density, thermal stability (T<sub>g</sub>), and mechanical strength of the final material.[4][8]

## The Role of Hexafunctional Thiols

The functionality of the thiol monomer is a critical determinant of the final network structure and properties. While tetrafunctional thiols like Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) are common, hexafunctional thiols such as Dipentaerythritol hexa(3-mercaptopropionate) (DPEHTMP) offer the ability to create exceptionally dense and robust polymer networks.[1][3]

Advantages of High Functionality:

- **Increased Crosslink Density:** More thiol groups per molecule lead to a greater number of crosslinks, resulting in higher stiffness, improved thermal stability, and enhanced chemical resistance.
- **Higher Glass Transition Temperature (T<sub>g</sub>):** Densely crosslinked networks have restricted chain mobility, which translates to a higher T<sub>g</sub>. [8]
- **Improved Mechanical Properties:** The robust network structure often leads to higher tensile strength and hardness.

## Part 2: Protocol for a Representative Hexafunctional Thiol Dual-Cure System

This protocol describes the preparation of a dual-cure polymer using DPEHTMP as the hexafunctional thiol, a diacrylate for the photocuring stage, and a diepoxide for the thermal curing stage.

## Materials and Reagents

Component	Role	Example	Supplier	Key Properties
Hexafunctional Thiol	Crosslinker (Stages 1 & 2)	Dipentaerythritol hexa(3-mercaptopropionate) (DPEHTMP)	Various[9][10]	Functionality: 6, MW: ~783 g/mol, Liquid[11]
Diacrylate Monomer	Ene for Stage 1	Bisphenol A ethoxylate diacrylate (BPA-EDA)	Sigma-Aldrich	Forms tough polymers
Diepoxide Monomer	Reactive for Stage 2	Bisphenol A diglycidyl ether (DGEBA)	Sigma-Aldrich	Standard epoxy resin
Photoinitiator	Radical source for Stage 1	Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO)	Sigma-Aldrich	Absorbs at 365-405 nm
Thermal Catalyst	Base for Stage 2	1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)	Sigma-Aldrich	Strong, non-nucleophilic base

**Safety Precaution:** Always handle monomers, initiators, and catalysts in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.

## Formulation Preparation

The stoichiometry is designed to have an excess of thiol groups relative to acrylate groups for the first stage, with the remaining thiols being stoichiometrically matched to the epoxy groups for the second stage. A representative functional group ratio is 4:2:2 (thiol:acrylate:epoxy).[1]

Procedure:

- To a 20 mL amber glass vial, add the required mass of DPEHTMP, BPA-EDA, and DGEBA based on the desired molar ratios.
- Mix the components thoroughly using a vortex mixer or magnetic stirrer until a homogeneous, clear liquid is formed. This may require gentle warming (e.g., 40-50 °C) to reduce viscosity.
- Add the photoinitiator (e.g., 1 wt% relative to the total monomer mass) and mix until fully dissolved. Keep the solution protected from light.
- Just prior to use, add the thermal catalyst (e.g., 0.5 wt% DBU) and mix thoroughly. The pot life of the final formulation will be limited after the addition of the base catalyst.

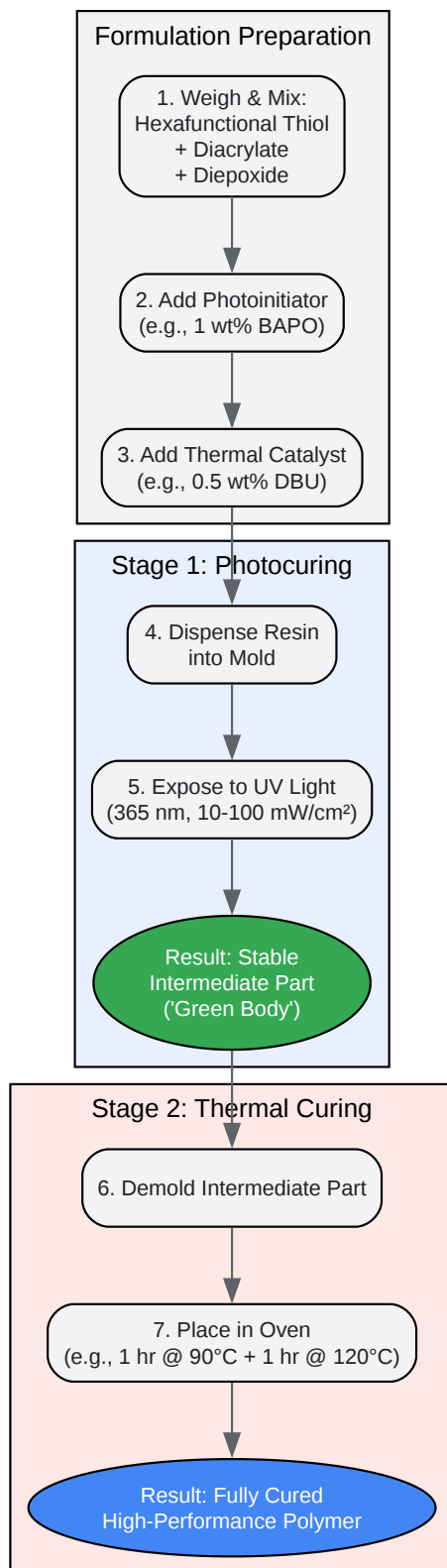
## Stage 1 - UV Curing Protocol

- Dispense the liquid resin into a mold (e.g., a silicone mold for test coupons or a custom-designed microfluidic device).
- Place the sample under a UV LED curing lamp (e.g., 365 nm wavelength).
- Expose the resin to UV light at a controlled intensity. A typical intensity is 10-100 mW/cm<sup>2</sup>.<sup>[5]</sup>  
<sup>[12]</sup>
- Curing time will depend on the intensity and sample thickness but is often complete within 10-300 seconds.<sup>[6]</sup><sup>[12]</sup> The sample should be solid and tack-free after this stage.

## Stage 2 - Thermal Curing Protocol

- Carefully demold the UV-cured intermediate part (the "green body").
- Place the part in a programmable laboratory oven.
- Execute the thermal cure program. A typical cycle involves:
  - Ramp to 80-100 °C and hold for 1-2 hours.<sup>[7]</sup><sup>[13]</sup>
  - Optionally, ramp to a higher post-cure temperature of 120-150 °C and hold for another 1-2 hours to ensure complete reaction and maximize T<sub>g</sub>.<sup>[4]</sup>

- Allow the part to cool slowly to room temperature inside the oven to prevent thermal stress and cracking.



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*Fig. 2: Experimental workflow for dual-cure polymerization.*

## Part 3: Characterization of Dual-Cured Networks

Verifying the success of each curing stage is crucial for ensuring the final material meets performance specifications.

### Monitoring Reaction Progression with FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is an invaluable tool for tracking the chemical changes during polymerization.

- Stage 1 (UV Cure): Monitor the disappearance of the acrylate C=C peak (approx.  $810\text{ cm}^{-1}$ ) and a partial decrease in the thiol S-H peak (approx.  $2570\text{ cm}^{-1}$ ).<sup>[1][12]</sup>
- Stage 2 (Thermal Cure): Monitor the disappearance of the epoxy ring peak (approx.  $915\text{ cm}^{-1}$ ) and the remaining thiol S-H peak.<sup>[1][12]</sup>

### Thermomechanical Properties

Dynamic Mechanical Analysis (DMA) or Thermomechanical Analysis (TMA) can determine key material properties:

- Glass Transition Temperature ( $T_g$ ): The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A sharp, single  $T_g$  indicates a homogeneous network. Dual-cured thiol-epoxy systems can achieve  $T_g$  values well above  $100^\circ\text{C}$ .<sup>[7]</sup>
- Storage Modulus ( $E'$ ): A measure of the material's stiffness. The modulus will be significantly higher in the fully cured state compared to the intermediate "green body."

## Expected Properties of Hexafunctional Thiol-Based Dual-Cure Polymers

Property	Intermediate (Post-UV)	Final (Post-Thermal)	Rationale
State	Solid, often flexible	Rigid, hard solid	Second cure creates a denser, more robust network.
Tg	Low to moderate	High (>100 °C)	Increased crosslink density restricts chain motion.[8]
Solvent Resistance	Moderate	Excellent	High crosslink density prevents solvent uptake and swelling.
Hardness	Lower	Significantly Higher	Formation of the rigid epoxy network increases hardness.
Adhesion	Tacky or low	High (especially to polar substrates)	The hydroxyl groups formed during the thiol-epoxy reaction promote strong adhesion.[2]

## Part 4: Applications in Research and Drug Development

The unique properties and processing flexibility of these dual-cure systems make them highly suitable for demanding applications in the life sciences.

- **Microfluidics and Lab-on-a-Chip Devices:** The technology allows for the high-resolution 3D printing of open microchannel structures in the first step, which can then be sealed by bonding to a lid during the thermal curing step without the need for adhesives.[1] This is ideal for creating complex devices for cell sorting, diagnostics, and high-throughput screening.
- **Biocompatible Scaffolds and Implants:** The "click" chemistry reactions are highly efficient and create minimal byproducts, which is advantageous for creating biocompatible materials. The

ability to precisely shape the material in the first stage is useful for fabricating custom scaffolds for tissue engineering.

- Medical Adhesives and Encapsulants: The delayed second cure provides a long working time, while the final cured material exhibits excellent strength and chemical resistance, making it suitable for assembling medical devices or encapsulating sensitive electronic components.[14]

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